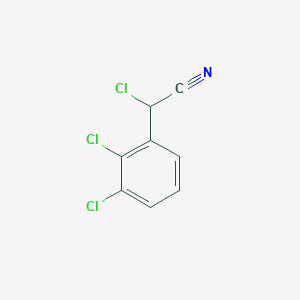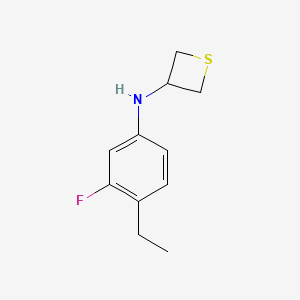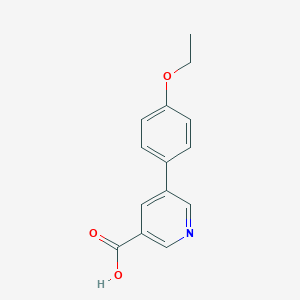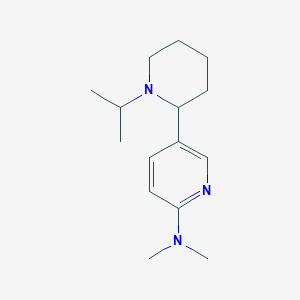
5-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 5-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves several steps. One common method includes the reaction of 2-chloro-5-(1-isopropylpiperidin-2-yl)pyridine with dimethylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux conditions to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
5-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
5-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence neuronal signaling pathways .
Comparison with Similar Compounds
5-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine can be compared with other piperidine derivatives such as:
2-(1-Isopropylpiperidin-2-yl)ethanamine: This compound has a similar piperidine structure but differs in its side chain, leading to different chemical properties and applications.
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine: Another piperidine derivative with additional substituents on the pyridine ring, which may result in different biological activities.
2-Chloro-5-(1-isopropylpiperidin-2-yl)pyridine: This compound has a chloro substituent, making it useful in different chemical reactions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N-dimethyl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-12(2)18-10-6-5-7-14(18)13-8-9-15(16-11-13)17(3)4/h8-9,11-12,14H,5-7,10H2,1-4H3 |
InChI Key |
CICWQFLAEVDAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CN=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


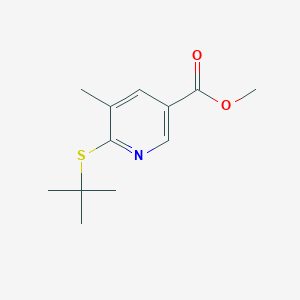
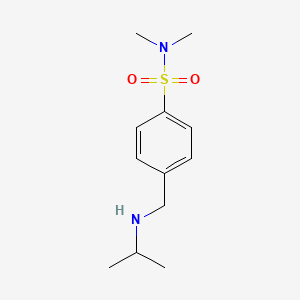
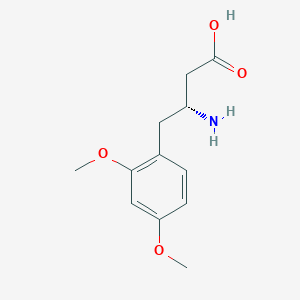
![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
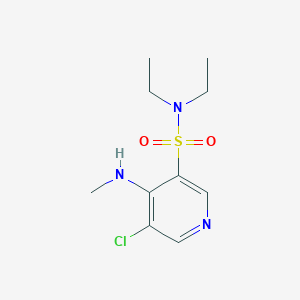


![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)

